molecular formula C10H16O2 B14737071 4-(Cyclohex-1-EN-1-YL)butanoic acid CAS No. 2826-55-3

4-(Cyclohex-1-EN-1-YL)butanoic acid

Cat. No.: B14737071
CAS No.: 2826-55-3
M. Wt: 168.23 g/mol
InChI Key: FXFRNQWBJLNJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclohex-1-EN-1-YL)butanoic acid is an organic compound with the molecular formula C10H16O2. It is a carboxylic acid derivative featuring a cyclohexene ring attached to a butanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-EN-1-YL)butanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid under specific conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods often focus on cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-EN-1-YL)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclohex-1-EN-1-YL)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-EN-1-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its cyclohexene ring and butanoic acid chain combination make it a versatile compound for various research and industrial purposes .

Properties

CAS No.

2826-55-3

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

4-(cyclohexen-1-yl)butanoic acid

InChI

InChI=1S/C10H16O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h5H,1-4,6-8H2,(H,11,12)

InChI Key

FXFRNQWBJLNJHC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCCC(=O)O

Origin of Product

United States

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